2-Bromo-5-chloropyridine-4-boronic acid chemical properties
2-Bromo-5-chloropyridine-4-boronic acid chemical properties
An In-depth Technical Guide to 2-Bromo-5-chloropyridine-4-boronic acid: Properties, Reactivity, and Applications
Introduction
2-Bromo-5-chloropyridine-4-boronic acid is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic placement of a boronic acid group, a bromine atom, and a chlorine atom on a pyridine scaffold allows for sequential, site-selective cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic protocols, and applications, tailored for researchers and scientists in drug development. The pyridine ring is a common motif in pharmaceuticals, and this reagent serves as a versatile starting point for constructing complex molecular architectures.[1]
Core Chemical and Physical Properties
2-Bromo-5-chloropyridine-4-boronic acid is typically a white to off-white or light yellow solid at room temperature.[2][3] Its stability is characteristic of many arylboronic acids, though care should be taken to store it in a cool, dry place away from strong oxidizing agents to prevent degradation.
Data Summary
A summary of the key identifiers and physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1072952-51-2 | [2][4][5][6] |
| Molecular Formula | C₅H₄BBrClNO₂ | [2][5][6] |
| Molecular Weight | 236.26 g/mol | [2][5] |
| IUPAC Name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | [4] |
| Physical Appearance | Solid / Crystalline Powder | [2] |
| Purity | Typically available at ≥97% | [2][5] |
Caption: 2D structure of 2-Bromo-5-chloropyridine-4-boronic acid.
Reactivity and Mechanistic Insights
The utility of this reagent is defined by the differential reactivity of its three functional sites: the boronic acid, the bromo substituent, and the chloro substituent. This allows for a predictable and controlled synthetic strategy.
Suzuki-Miyaura Cross-Coupling
The primary application of 2-Bromo-5-chloropyridine-4-boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction forms a carbon-carbon bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate.
Regioselectivity: The molecule possesses two different halogen atoms, which raises the question of selectivity in subsequent coupling reactions. The carbon-halogen bond strength is the determining factor for the rate of oxidative addition to the palladium catalyst, which is often the rate-determining step.[8] The reactivity order is generally I > Br > OTf > Cl.[9] Therefore, the C-Br bond at the 2-position will react preferentially over the C-Cl bond at the 5-position under controlled Suzuki-Miyaura conditions. This differential reactivity is a cornerstone of its utility, enabling sequential couplings. First, a partner is coupled at the 2-position via the C-Br bond, followed by a second, different partner coupling at the 5-position via the C-Cl bond under more forcing conditions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Synthesis and Purification
While commercially available, understanding the synthesis of 2-Bromo-5-chloropyridine-4-boronic acid provides insight into potential impurities. The common route starts from the corresponding halo-pyridine, 2-Bromo-5-chloropyridine.
General Synthetic Workflow
Caption: A typical synthetic route to the target boronic acid.
Protocol: Synthesis from 2-Bromo-5-chloropyridine
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Expertise & Causality: This protocol uses a lithium-halogen exchange with n-butyllithium, a common method for generating organolithium species from aryl bromides. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and decomposition of the thermally sensitive lithiated intermediate. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help prevent the formation of over-alkynated borate complexes. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.
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Step-by-Step Methodology:
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Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-bromo-5-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical for the stability of the organolithium intermediate.
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Lithiation: n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred for an additional hour at -78 °C.
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Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
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Quench & Hydrolysis: The reaction is cooled to 0 °C and carefully quenched by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (~pH 2). This step hydrolyzes the boronate ester.
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Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
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Purification & Validation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization or silica gel column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
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Applications in Drug Discovery
This reagent is a key intermediate in the synthesis of complex pharmaceutical compounds. The pyridine core is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it at multiple positions is highly valuable.
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Synthesis of BMS-986224: 2-Bromo-5-chloropyridine is a documented starting material for a key pyridine side chain used in the synthesis of BMS-986224, a small molecule APJ receptor agonist developed by Bristol-Myers Squibb for cardiovascular diseases.[1]
-
Synthesis of PF-06273340: The related precursor, 2-Bromo-5-chloropyridine, was used to synthesize a pyridineacetic acid intermediate, a crucial component for the API (Active Pharmaceutical Ingredient) PF-06273340.[1]
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General Kinase Inhibitors: The substituted pyridine motif is prevalent in many kinase inhibitors, where the nitrogen atom can act as a key hydrogen bond acceptor in the ATP-binding pocket of the enzyme. The ability to build out complexity from the 2, 4, and 5 positions of the pyridine ring using this boronic acid makes it a powerful tool for generating libraries of potential inhibitors for screening.
Analytical Characterization
To ensure the quality and identity of 2-Bromo-5-chloropyridine-4-boronic acid, a suite of analytical techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The B(OH)₂ protons are often broad and may exchange with residual water, sometimes not being clearly observed.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the five carbons of the pyridine ring.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing both bromine and chlorine atoms.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound, typically using a reversed-phase column and a UV detector.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Bromo-5-chloropyridine-4-boronic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]
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American Elements. (n.d.). 2-Bromo-5-chloropyridine-4-boronic acid, min 98%. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-chloropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). 2-Bromo-5-chloropyridine-4-boronic acid | CAS 1072952-51-2. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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